

Application Note: Quantification of 6-Methoxykaempferol 3-O-rutinoside in Plant Extracts

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Compound of Interest

Compound Name: 6-Methoxykaempferol 3-O-rutinoside

Cat. No.: B600579

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside found in various medicinal plants, including *Pilocarpus pennatifolius*, *Tetragonia tetragonioides*, and *Carthamus tinctorius*. [1][2][3] Flavonoids are a broad class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and other health-promoting properties.[4][5] The accurate quantification of specific flavonoids like **6-Methoxykaempferol 3-O-rutinoside** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies to elucidate their mechanisms of action. This document provides a detailed protocol for the extraction and quantification of **6-Methoxykaempferol 3-O-rutinoside** from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Physicochemical Properties of **6-Methoxykaempferol 3-O-rutinoside**[1][6][7]

Property	Value
CAS Number	403861-33-6
Molecular Formula	C ₂₈ H ₃₂ O ₁₆
Molecular Weight	624.54 g/mol
Appearance	Yellow powder
Solubility	Poor in water, moderate in ethanol, soluble in DMSO
Purity (Typical)	≥95% (HPLC)

Experimental Protocols

Sample Preparation: Extraction of 6-Methoxykaempferol 3-O-rutinoside

This protocol describes a solid-liquid extraction method suitable for enriching flavonoids from dried plant material.

Materials and Reagents:

- Dried and powdered plant material
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 70% aqueous methanol (70:30 v/v) to the tube.^[1] A 70% ethanol solution can also be effective.^[8]
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 45 minutes.^[8]
- Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-6) on the plant material pellet to ensure complete extraction.
- Pool the supernatants from both extractions.
- Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Preparation of Standard Solutions

Materials and Reagents:

- **6-Methoxykaempferol 3-O-rutinoside** reference standard (≥95% purity)
- Dimethyl sulfoxide (DMSO, HPLC grade)
- Methanol (HPLC grade)

Procedure:

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **6-Methoxykaempferol 3-O-rutinoside** reference standard and dissolve it in 10 mL of DMSO to prepare a 1 mg/mL stock solution.^[1]
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Analysis: HPLC-DAD Method

This section outlines a typical reversed-phase HPLC method for the quantification of **6-Methoxykaempferol 3-O-rutinoside**.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with DAD
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-80% B; 30-35 min: 80-10% B; 35-40 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	265 nm and 350 nm (Flavonoids typically have absorption maxima in these regions)[10]

Alternative: UHPLC-MS/MS Method For higher sensitivity and selectivity, an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method can be employed.[11][12]

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5][8]
- Precursor/Product Ions: Specific m/z transitions for **6-Methoxykaempferol 3-O-rutinoside** would need to be determined by infusing a standard solution. For the similar kaempferol-3-

O-rutinoside, a precursor ion of m/z 593.15 and a product ion of m/z 285.04 has been used.
[\[5\]](#)

Data Presentation and Method Validation

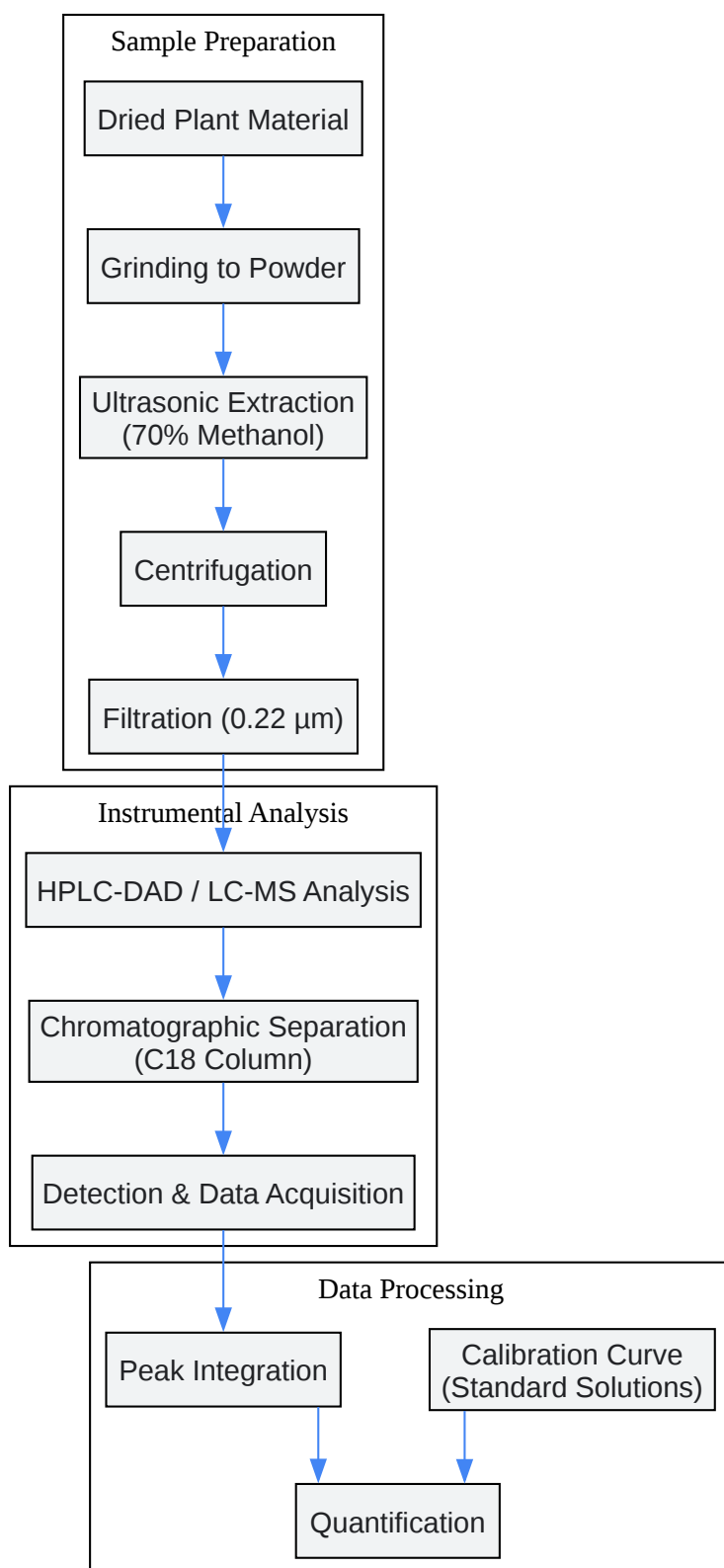
The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[\[10\]](#) The following table presents typical validation parameters for the quantification of flavonoid glycosides, which can be used as a benchmark for the method developed for **6-Methoxykaempferol 3-O-rutinoside**.

Table 1: Typical Method Validation Parameters for Flavonoid Glycoside Quantification by HPLC[\[9\]](#)[\[10\]](#)[\[13\]](#)

Parameter	Kaempferol	Rutin (Quercetin-3-O-rutinoside)
Linearity Range ($\mu\text{g/mL}$)	10 - 60	5 - 100
Correlation Coefficient (r^2)	> 0.998	> 0.999
LOD ($\mu\text{g/mL}$)	~0.1	~0.2
LOQ ($\mu\text{g/mL}$)	~0.3	~0.6
Precision (Intra-day RSD%)	< 2%	< 2%
Precision (Inter-day RSD%)	< 2%	< 3%
Accuracy (Recovery %)	99.96% - 100.17%	98.07% - 102.15%

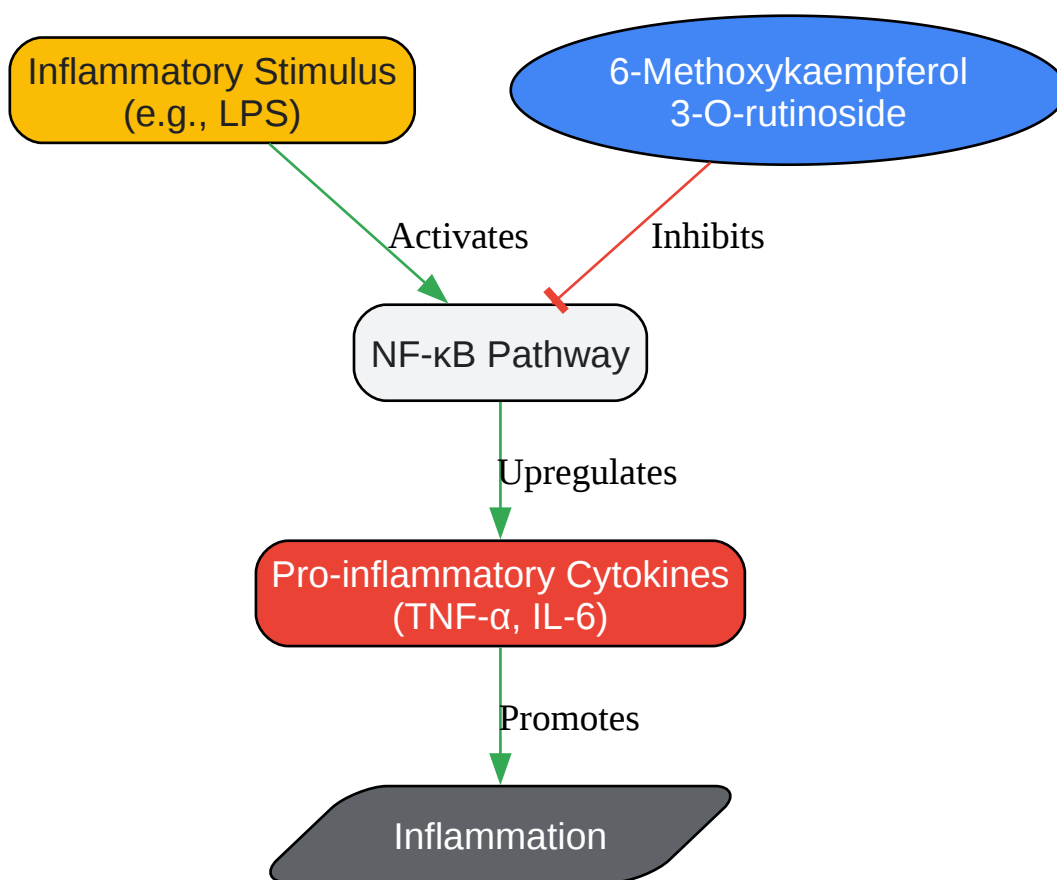
Note: This data is compiled from studies on kaempferol and rutin and serves as a representative example. Actual values must be determined experimentally for **6-Methoxykaempferol 3-O-rutinoside**.

Visualizations



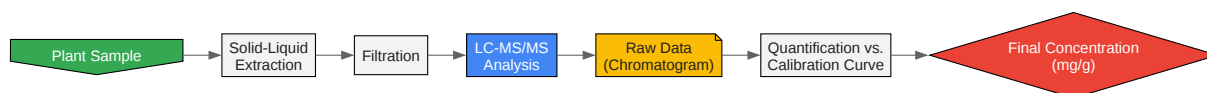
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Caption: Experimental workflow for quantifying **6-Methoxykaempferol 3-O-rutinoside**.



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Caption: Hypothetical anti-inflammatory signaling pathway for flavonoids.



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Caption: Logical relationship of the quantification process from sample to result.

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